4,5-Difluoro-2-methylbenzimidazole
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Overview
Description
4,5-Difluoro-2-methylbenzimidazole is a heterocyclic aromatic compound with the molecular formula C8H6F2N2. It is a derivative of benzimidazole, characterized by the presence of two fluorine atoms at the 4th and 5th positions and a methyl group at the 2nd position on the benzimidazole ring.
Scientific Research Applications
4,5-Difluoro-2-methylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-methylbenzimidazole typically involves the condensation of 4,5-difluoro-1,2-phenylenediamine with suitable aldehydes or acids. One common method includes the reaction of 4,5-difluoro-1,2-phenylenediamine with formic acid under reflux conditions to yield the desired benzimidazole derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-2-methylbenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzimidazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-methylbenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor of various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methylbenzimidazole: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
4,5-Dichloro-2-methylbenzimidazole: Contains chlorine atoms instead of fluorine, leading to variations in biological activity and chemical behavior.
4,5-Difluoro-1H-benzimidazole: Similar structure but without the methyl group at the 2nd position.
Uniqueness: 4,5-Difluoro-2-methylbenzimidazole is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical and biological properties. These modifications enhance its stability, reactivity, and potential for various applications compared to its analogs.
Properties
IUPAC Name |
4,5-difluoro-2-methyl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c1-4-11-6-3-2-5(9)7(10)8(6)12-4/h2-3H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHADTXWZEGNYPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC(=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371781 |
Source
|
Record name | 4,5-Difluoro-2-methylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229957-09-9 |
Source
|
Record name | 6,7-Difluoro-2-methyl-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=229957-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Difluoro-2-methylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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